Inhibidor de gamma-secretasa I

Descripción general

Descripción

Gamma-Secretase Inhibitor I is a small-molecule inhibitor that targets gamma-secretase, an intramembrane aspartyl protease. Gamma-secretase is crucial for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting gamma-secretase, Gamma-Secretase Inhibitor I aims to reduce the production of amyloid-beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .

Aplicaciones Científicas De Investigación

Gamma-Secretase Inhibitor I has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the enzymatic activity of gamma-secretase and its role in various biochemical pathways.

Biology: Employed in research to understand the biological functions of gamma-secretase and its substrates.

Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery

Mecanismo De Acción

Mode of Action

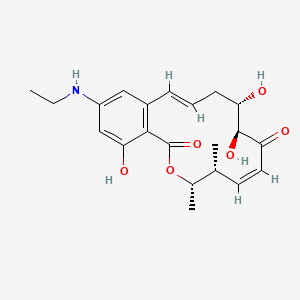

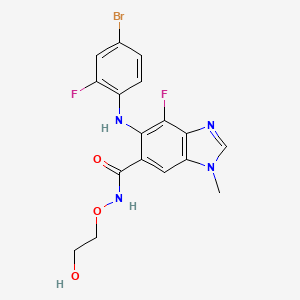

Gamma-Secretase Inhibitor I, also known as benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate, works by blocking the gamma-secretase complex . By inhibiting this complex, the drug curbs the growth mediated by the Notch receptor . This inhibition prevents the cleavage of the amyloid precursor protein (APP), thereby reducing the production of Aβ peptides .

Biochemical Pathways

The inhibition of the gamma-secretase complex affects the amyloidogenic pathway and the Notch signaling pathway . In the amyloidogenic pathway, the blocking of gamma-secretase prevents the formation of Aβ peptides, which are believed to trigger a cascade of pathological events leading to neurodegeneration and ultimately Alzheimer’s disease . In the Notch signaling pathway, the inhibition of gamma-secretase curbs the growth mediated by the Notch receptor .

Análisis Bioquímico

Biochemical Properties

Gamma-Secretase Inhibitor I interacts with the gamma-secretase complex, which is an intramembrane aspartyl protease critical for the generation of Aβ peptides . The activity and specificity of gamma-secretase are regulated by both obligatory subunits and modulatory proteins . Gamma-Secretase Inhibitor I, by binding to this complex, can modulate its activity and influence the production of Aβ peptides .

Cellular Effects

In cellular contexts, Gamma-Secretase Inhibitor I has been shown to influence various types of cells and cellular processes . It can impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce cancer stem-like cell differentiation and apoptosis, while also impairing epithelial-to-mesenchymal transition and sensitizing cells to traditional chemoradiotherapies .

Molecular Mechanism

The molecular mechanism of action of Gamma-Secretase Inhibitor I involves its binding interactions with the gamma-secretase complex . It exerts its effects at the molecular level by inhibiting the proteolytic activity of gamma-secretase, thereby reducing the production of Aβ peptides . This can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gamma-Secretase Inhibitor I have been observed to change over time . Studies have shown that it can induce membrane BCMA (mBCMA) accumulation, reaching near maximum within 4 hours and sustained over a 42-hour study period on multiple myeloma (MM) cell lines and patient MM cells .

Dosage Effects in Animal Models

In animal models, the effects of Gamma-Secretase Inhibitor I have been observed to vary with different dosages . For instance, in Sprague-Dawley rats, the compound effectively lowered Aβ42 levels following a single dose .

Metabolic Pathways

Gamma-Secretase Inhibitor I is involved in the amyloidogenic processing pathway, where it interacts with the gamma-secretase complex . This interaction can influence metabolic flux and metabolite levels, particularly those related to the production of Aβ peptides .

Transport and Distribution

The transport and distribution of Gamma-Secretase Inhibitor I within cells and tissues are influenced by its interactions with the gamma-secretase complex . It is known to be transported to the site of the gamma-secretase complex, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of Gamma-Secretase Inhibitor I is closely associated with the gamma-secretase complex . It is typically found in the same subcellular compartments as the gamma-secretase complex, including the endoplasmic reticulum and Golgi apparatus . Its localization can influence its activity and function, particularly in relation to the production of Aβ peptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Inhibitor I typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary depending on the desired structural modifications and target specificity. Commonly, the synthesis involves:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Final coupling reactions to attach specific side chains.

Industrial Production Methods: Industrial production of Gamma-Secretase Inhibitor I involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .

Análisis De Reacciones Químicas

Types of Reactions: Gamma-Secretase Inhibitor I undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Comparación Con Compuestos Similares

Gamma-Secretase Inhibitor I is unique in its specificity and potency compared to other gamma-secretase inhibitors. Similar compounds include:

Semagacestat: Another gamma-secretase inhibitor that reduces amyloid-beta production but has shown limited clinical success due to off-target effects.

Nirogacestat: A gamma-secretase inhibitor used in the treatment of desmoid tumors, demonstrating efficacy in clinical trials.

BMS-906024: A gamma-secretase inhibitor investigated for its potential in treating various cancers.

Gamma-Secretase Inhibitor I stands out due to its balanced efficacy and safety profile, making it a promising candidate for further research and development.

Propiedades

IUPAC Name |

benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPDUXVFGTULLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617658 | |

| Record name | N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133407-83-7 | |

| Record name | N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

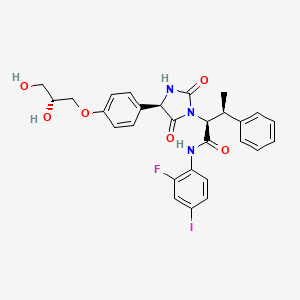

![2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B1684342.png)